(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
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Overview
Description
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the formation of the acrylonitrile moiety through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
- (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
- (Z)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
Uniqueness
What sets (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile apart from similar compounds is the presence of the fluorophenyl group. This group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The fluorine atom’s high electronegativity and small size contribute to the compound’s distinct behavior in chemical and biological systems.
Properties
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-24-17-4-2-3-16(9-17)22-11-14(10-21)19-23-18(12-25-19)13-5-7-15(20)8-6-13/h2-9,11-12,22H,1H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYRKXWVYVYNPT-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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